fluoroantimonic acid

Catalog No.
S1797935
CAS No.
16950-06-4
M.F
F6HSb
M. Wt
236.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
fluoroantimonic acid

CAS Number

16950-06-4

Product Name

fluoroantimonic acid

IUPAC Name

pentafluoro-λ5-stibane;hydrofluoride

Molecular Formula

F6HSb

Molecular Weight

236.76

InChI

InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5

SMILES

F.F[Sb](F)(F)(F)F

    Protonation of Organic Compounds

      Application: Fluoroantimonic acid’s unique talent is protonation — it donates protons to organic compounds.

      Method: The specific methods of application or experimental procedures would depend on the particular reaction being performed. Generally, the acid would be carefully added to the reaction mixture containing the precursor compounds.

      Results: The outcome is the alteration of the compound’s properties.

    Catalyst for Alkylations and Acylations in Petrochemistry

Fluoroantimonic acid, with the chemical formula H[SbF6], is recognized as the strongest known superacid. It is formed through the reaction of hydrogen fluoride and antimony pentafluoride, resulting in a colorless, crystalline solid that is highly corrosive and reactive. The molecular structure of fluoroantimonic acid features a trigonal bipyramidal geometry with two hydrogen atoms and five fluorine atoms surrounding a central antimony atom. This unique arrangement contributes to its extreme acidity and reactivity, making it a powerful oxidizing and fluorinating agent used in various chemical processes .

Fluoroantimonic acid's extreme acidity stems from its unique ability to generate highly reactive free protons (H+). The surrounding HF molecules stabilize this highly charged species, allowing it to protonate a vast range of compounds by accepting electrons and forming covalent bonds. This protonation process is the foundation of fluoroantimonic acid's role as a superacid catalyst in various organic reactions.

Fluoroantimonic acid is no friend to the careless chemist. Here's why:

  • Toxicity: Extremely toxic by inhalation, ingestion, or skin contact. It can cause severe burns, lung damage, and even death.
  • Corrosivity: Corrodes glass and most metals [].
  • Reactivity: Reacts violently with water, releasing toxic hydrogen fluoride gas [].
Perfluorinated AcidsVarious-12Exhibit strong acidity; used in specialized applications

Fluoroantimonic acid's exceptional strength—estimated to be up to 2×10192\times 10^{19} times stronger than sulfuric acid—sets it apart from these other acids, making it unique in both its applications and reactivity .

The synthesis of fluoroantimonic acid involves several steps:

  • Preparation of Ammonium Hexafluoroantimonate:
    • Antimony pentafluoride reacts with anhydrous ammonia to form ammonium hexafluoroantimonate:
    SbF5+NH3NH4SbF6\text{SbF}_5+\text{NH}_3\rightarrow \text{NH}_4\text{SbF}_6
  • Conversion to Fluoroantimonic Acid:
    • The ammonium hexafluoroantimonate is treated with concentrated sulfuric acid or fluorosulfonic acid at elevated temperatures:
    NH4SbF6+H2SO4HSbF6+NH4HSO4\text{NH}_4\text{SbF}_6+\text{H}_2\text{SO}_4\rightarrow \text{HSbF}_6+\text{NH}_4\text{HSO}_4

This process yields fluoroantimonic acid as a colorless, fuming liquid .

Fluoroantimonic acid has several important applications in both organic synthesis and materials science:

  • Fluorination Reagent: It is extensively used in organic synthesis for the fluorination of various compounds.
  • Catalyst: In chemical processes, fluoroantimonic acid serves as a catalyst due to its strong acidic properties.
  • High-Performance Polymers: It facilitates the development of advanced materials such as phosphinated curable polyimides and fluorinated polymers with enhanced properties .

Research on fluoroantimonic acid's interactions focuses on its ability to protonate various organic substrates and its reactivity with metals. Studies have demonstrated that it can effectively protonate hydrocarbons and other organic compounds that are generally resistant to protonation under standard conditions. Furthermore, its interactions with metals highlight its capability to generate hydrogen gas rapidly upon contact

2
.

Fluoroantimonic acid stands out among superacids due to its unprecedented strength. Here are some similar compounds for comparison:

CompoundChemical FormulaAcidity (Hammett function)Unique Features
Fluoroantimonic AcidH[SbF6]-31Strongest known superacid; can protonate methane
Magic AcidH[FSO3]-14Less strong than fluoroantimonic acid; used in organic synthesis
Triflic AcidH[CF3SO3]-14Strong proton donor; used in various

Dates

Modify: 2023-11-23
1. Olah, G. A. (2001). A Life of Magic Chemistry: Autobiographical Reflections of a Nobel Prize Winner. John Wiley and Sons. pp. 100–101. ISBN 978-0-471-15743-4.
2. Esteves, Pierre M.; Ramírez-Solís, Alejandro; Mota, Claudio J. A. (March 2002). "The Nature of Superacid Electrophilic Species in HF/SbF5: A Density Functional Theory Study". Journal of the American Chemical Society. 124 (11): 2672–2677. doi:10.1021/ja011151k. ISSN 0002-7863. PMID 11890818.
3. Klein, Michael L. (October 25, 2000). "Getting the Jump on Superacids" (PDF). Pittsburgh Supercomputing Center (PSC). Archived from the original (PDF) on May 31, 2012. Retrieved 2012-04-15.
4. Mootz, Dietrich; Bartmann, Klemens (March 1988). "The Fluoronium Ions H2F+ and H 3F+ 2: Characterization by Crystal Structure Analysis". Angewandte Chemie International Edition. 27 (3): 391–392. doi:10.1002/anie.198803911.
5. Olah, G. A. (2005). "Crossing Conventional Boundaries in Half a Century of Research". Journal of Organic Chemistry. 70 (7): 2413–2429. doi:10.1021/jo040285o. PMID 15787527.
6. Olah estimates that HF-SbF5 may reach H0 values as low as –28. On the other hand, in ref. 1 (2009), Olah cites one method that estimated H0 values down to –27 for FSO3H-SbF5 at 90% SbF5, but indicates that more reliable experimentally determined equilibrium constants do not support H0 values lower than about –24 for either magic acid or fluoroantimonic acid.
7. Gillespie, R. J.; Peel, T. E. (1973-08-01). "Hammett acidity function for some superacid systems. II. Systems sulfuric acid-[fsa], potassium fluorosulfate-[fsa], [fsa]-sulfur trioxide, [fsa]-arsenic pentafluoride, [sfa]-antimony pentafluoride and [fsa]-antimony pentafluoride-sulfur trioxide". Journal of the American Chemical Society. 95 (16): 5173–5178. doi:10.1021/ja00797a013. ISSN 0002-7863.
8. Koppel, Ilmar A.; Burk, Peeter; Koppel, Ivar; Leito, Ivo; Sonoda, Takaaki; Mishima, Masaaki (May 2000). "Gas-Phase Acidities of Some Neutral Brønsted Superacids: A DFT and ab Initio Study". Journal of the American Chemical Society. 122 (21): 5114–5124. doi:10.1021/ja0000753. ISSN 0002-7863.
9. Meyer, Matthew M.; Wang, Xue-bin; Reed, Christopher A.; Wang, Lai-Sheng; Kass, Steven R. (2009-12-23). "Investigating the Weak to Evaluate the Strong: An Experimental Determination of the Electron Binding Energy of Carborane Anions and the Gas phase Acidity of Carborane Acids". Journal of the American Chemical Society. 131 (50): 18050–18051. doi:10.1021/ja908964h. ISSN 0002-7863. PMID 19950932. S2CID 30532320.
10. Oelderik, Jan (December 1966). "Werkwijze ter bereiding van halogeenverbindingen van vijfwaardig antimoon". Netherlands Patent Application. NL 6508096 A.

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